molecular formula C11H14N2O B125070 5-Methoxytryptamine CAS No. 608-07-1

5-Methoxytryptamine

Cat. No. B125070
CAS RN: 608-07-1
M. Wt: 190.24 g/mol
InChI Key: JTEJPPKMYBDEMY-UHFFFAOYSA-N
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Description

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It has been shown to occur naturally in the body in low levels .


Synthesis Analysis

5-Methoxytryptamine is synthesized from 3-(2-iodoethyl)-5-methoxyindole by reaction with 1-methyl-benzylamine and subsequent catalytic debenzylation . It is also biosynthesized via the deacetylation of melatonin in the pineal gland .


Molecular Structure Analysis

The molecular formula of 5-Methoxytryptamine is C11H14N2O . The molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 .


Chemical Reactions Analysis

5-Methoxytryptamine is a nonselective 5-HT receptor agonist . It has no affinity for the 5-HT3 receptor . Its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .


Physical And Chemical Properties Analysis

The molecular formula of 5-Methoxytryptamine is C11H14N2O . The molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 .

Scientific Research Applications

Neuropsychological Research

5-MT is known to act as an agonist at the 5-HT1A and 5-HT2A receptors, with a high affinity for the 5-HT1A subtype. This property makes it a valuable compound in neuropsychological research, particularly in studying the mechanisms of action of serotonergic systems. Researchers have utilized 5-MT to investigate its effects on mood, cognition, and perception, as well as its potential role in the treatment of neuropsychiatric disorders .

Psychotherapeutic Potential

Observational studies suggest that 5-MT may have therapeutic applications due to its rapid and sustained reductions in symptoms of depression, anxiety, and stress. Its ability to induce “peak” experiences, which are thought to be core predictors of the therapeutic efficacy of psychedelics, positions 5-MT as a promising candidate for psychotherapeutic use .

Neuroendocrine Function

5-MT has been shown to stimulate neuroendocrine function. This includes the modulation of hormones and neurotransmitters that are crucial for maintaining homeostasis within the body. The compound’s influence on neuroendocrine systems could have implications for treating disorders related to hormonal imbalances .

Immunoregulation and Anti-inflammatory Processes

Research indicates that 5-MT can contribute to immunoregulation and anti-inflammatory processes. These properties are particularly relevant in the context of autoimmune diseases and inflammatory conditions, where 5-MT could potentially be used to regulate immune responses and reduce inflammation .

Spiritual and Ritual Use

Historically, plants containing 5-MT have been used for spiritual and ritual purposes. The compound’s ability to induce profound alterations in consciousness, including mystical experiences, has made it a subject of interest for anthropological and psychological studies into the role of psychedelics in cultural and religious practices .

Clinical Development for Mental Health

There is a growing interest in the development of 5-MT formulations for medical indications, most notably depression. The compound’s short duration of action and the relative lack of visual effects compared to other psychedelics make it an attractive option for clinical settings. Further exploration in clinical trials is warranted to assess its safety and efficacy in treating mental health conditions .

Mechanism of Action

Target of Action

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT 1, 5-HT 2, 5-HT 4, 5-HT 6, and 5-HT 7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

5-MT interacts with its targets, the 5-HT receptors, by binding to them and activating them . This activation can lead to various cellular responses, depending on the specific receptor subtype and the cell type in which it is expressed . For instance, activation of 5-HT receptors can lead to the inhibition of cyclic adenosine monophosphate (cAMP) production, stimulation of phospholipase C, and modulation of potassium and calcium channels .

Biochemical Pathways

5-MT is biosynthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It has been shown to control macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation . Furthermore, it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .

Pharmacokinetics

It is known that 5-mt occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland .

Result of Action

The activation of 5-HT receptors by 5-MT can lead to various physiological effects. For instance, it has been shown to protect endothelial barrier function and promote endothelial repair . It also controls macrophage transmigration and activation, thereby playing a role in immune response . Furthermore, it has been found to block vascular smooth muscle cell migration and proliferation, suggesting a potential role in preventing vascular diseases .

Action Environment

The action of 5-MT can be influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . This suggests that inflammatory conditions could potentially affect the action and efficacy of 5-MT.

Safety and Hazards

5-Methoxytryptamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Record name 5-methoxytryptamine
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209638
Record name 5-Methoxy-1H-indole-3-ethanamine
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 5-Methoxytryptamine
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Product Name

5-Methoxytryptamine

CAS RN

608-07-1
Record name 5-Methoxytryptamine
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Record name 5-Methoxytryptamine
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Record name 5-METHOXYTRYPTAMINE
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Record name 5-Methoxy-1H-indole-3-ethanamine
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Record name 2-(5-methoxyindol-3-yl)ethylamine
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Record name 5-METHOXYTRYPTAMINE
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Record name 5-Methoxytryptamine
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Melting Point

121.5 °C
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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